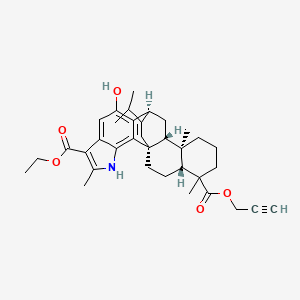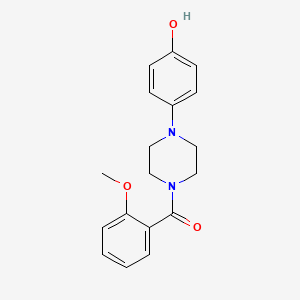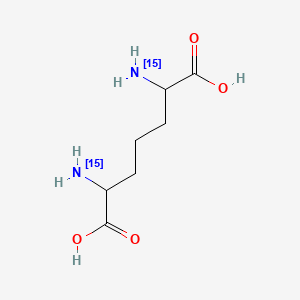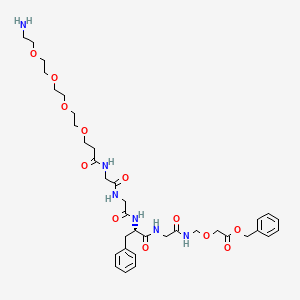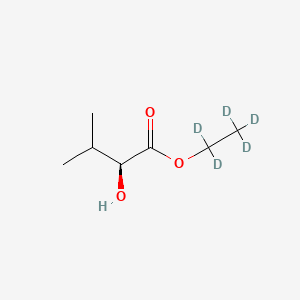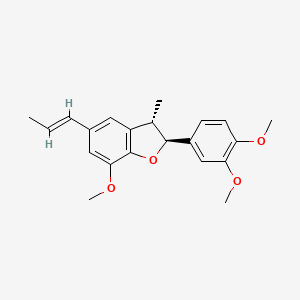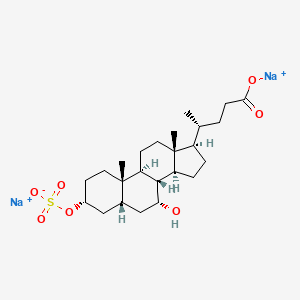
(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is known for its role in the emulsification of fats and oils, aiding in their digestion and absorption in the intestines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt typically involves the hydroxylation and sulfonation of cholic acid derivatives. The process begins with the hydroxylation of cholic acid at the 7-alpha position, followed by the sulfonation of the 3-alpha hydroxyl group. The final step involves the neutralization of the sulfonic acid group with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the hydroxylation and sulfonation steps, followed by purification and crystallization to obtain the final product. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfooxy group can be reduced to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups results in the formation of ketones or aldehydes.
Reduction: Reduction of the sulfooxy group yields the corresponding hydroxyl compound.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through its role in bile acid metabolism. It acts as a detergent, emulsifying fats and oils in the intestines, which facilitates their digestion and absorption. The molecular targets include lipid molecules, and the pathways involved are those related to lipid metabolism and absorption.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cholic acid
- Chenodeoxycholic acid
- Deoxycholic acid
- Lithocholic acid
Uniqueness
(3Alpha,5beta,7alpha)-7-hydroxy-3-(sulfooxy)-cholan-24-oic acid disodium salt is unique due to its specific hydroxylation and sulfonation pattern. This structural uniqueness imparts distinct physicochemical properties, making it particularly effective in certain biochemical and industrial applications compared to other bile acids.
Eigenschaften
Molekularformel |
C24H38Na2O7S |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
disodium;(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O7S.2Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-;;/m1../s1 |
InChI-Schlüssel |
JZOHDPVZIAVHER-VQNKLXGESA-L |
Isomerische SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Kanonische SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
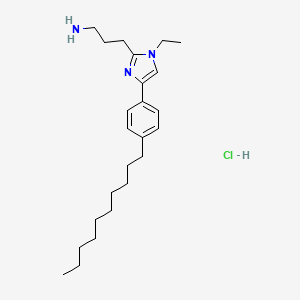
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
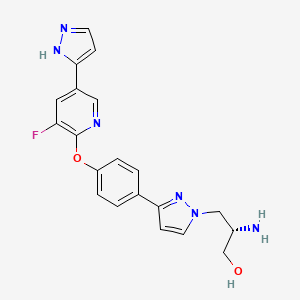
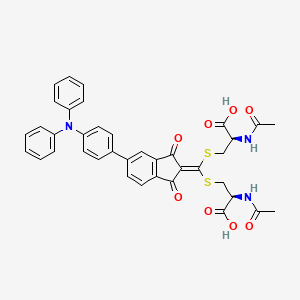
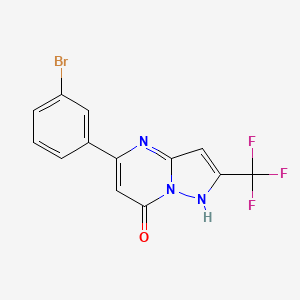
![4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
